molecular formula C17H19FN2O2S B2359206 3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane CAS No. 1796970-36-9

3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane

Cat. No.: B2359206
CAS No.: 1796970-36-9
M. Wt: 334.41
InChI Key: UMWDRNDBEMSLNY-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane is a chemical compound that features a seven-membered azepane ring substituted with a 4-fluorophenyl group and a pyridin-3-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions.

    Attachment of the Pyridin-3-ylsulfonyl Group: This can be done through sulfonylation reactions using pyridine derivatives and sulfonyl chlorides.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring or the pyridin-3-ylsulfonyl group.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products:

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include sulfides or amines.

    Substitution: Products will vary depending on the substituent introduced.

Scientific Research Applications

3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, altering their activity, and modulating biochemical pathways.

Comparison with Similar Compounds

  • 3-(4-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)azepane
  • 3-(4-Bromophenyl)-1-(pyridin-3-ylsulfonyl)azepane
  • 3-(4-Methylphenyl)-1-(pyridin-3-ylsulfonyl)azepane

Comparison:

  • Uniqueness: The presence of the fluorine atom in 3-(4-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)azepane imparts unique electronic properties, affecting its reactivity and interaction with biological targets.
  • Reactivity: Fluorine’s high electronegativity can influence the compound’s stability and reactivity compared to its chloro, bromo, or methyl analogs.
  • Biological Activity: The fluorine atom may enhance the compound’s ability to penetrate biological membranes, potentially increasing its efficacy in medicinal applications.

Properties

IUPAC Name

3-(4-fluorophenyl)-1-pyridin-3-ylsulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2S/c18-16-8-6-14(7-9-16)15-4-1-2-11-20(13-15)23(21,22)17-5-3-10-19-12-17/h3,5-10,12,15H,1-2,4,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMWDRNDBEMSLNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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